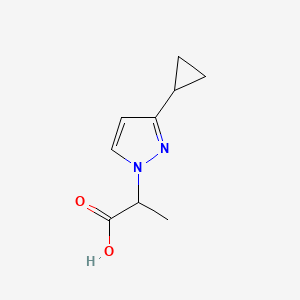
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid, also known as 2-CPA, is a cyclic carboxylic acid that has been studied for its potential applications in the scientific research community. This cyclic carboxylic acid has been studied for its ability to act as an organic catalyst in certain reactions, as well as its potential to act as a bioactive compound in certain biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors in Metabolism
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid, as a part of the pyrazole family, is significant due to its involvement in the metabolism of various drugs through hepatic Cytochrome P450 (CYP) enzymes. The importance of understanding CYP isoform selectivity in drug metabolism cannot be overstated, as it helps predict potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Potent and selective chemical inhibitors play a crucial role in CYP phenotyping, which is essential in in vitro assessments for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Synthesis and Biological Activities
Pyrazole derivatives are well-known for their wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The pyrazole moiety has been identified as an important pharmacophore in medicinal chemistry. Various synthetic methods have been developed to annelate different heterocyclic nuclei with pyrazoles, leading to a broad range of biologically active compounds. This has made pyrazole derivatives a significant focus in combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Hexasubstituted Pyrazolines and Their Applications
The synthesis and chemistry of hexasubstituted pyrazolines, derived from pentasubstituted 2H-pyrazoles, have led to the development of several unique series of highly substituted pyrazolines. These compounds have been utilized in the synthesis of hexasubstituted cyclopropanes, hydroperoxy substituted pyrazolines with oxygen-atom transfer properties, and other valuable chemical entities with potential applications in organic synthesis and possibly in the development of new materials or drugs (Baumstark et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(9(12)13)11-5-4-8(10-11)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQDTRMEGROBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


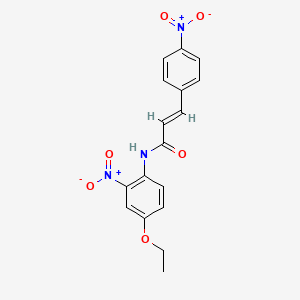

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)
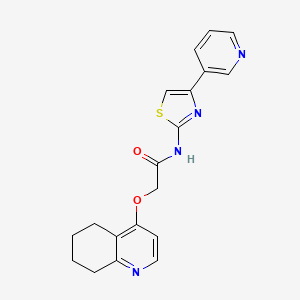

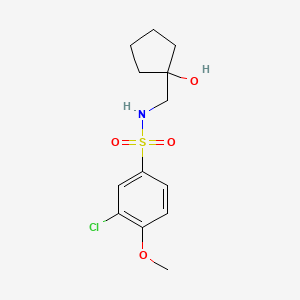
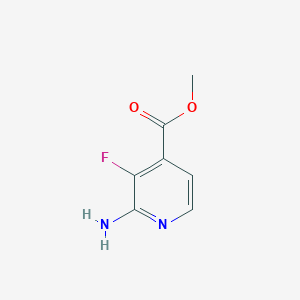


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

